2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide

Physicochemical profiling Drug-likeness ADME prediction

2-(2,4-Dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1235311-55-3) is a synthetic, dual-heterocyclic small molecule (MF: C₁₂H₁₄N₂O₂S; MW: 250.32 g/mol) that fuses a 2,4-dimethylthiazole core with a furan-2-ylmethyl moiety via an acetamide linker. This compound belongs to the broader class of thiazole-acetamide hybrids, a privileged scaffold in medicinal chemistry frequently explored for cholinesterase inhibition, antimicrobial activity, and kinase modulation.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32
CAS No. 1235311-55-3
Cat. No. B2384387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide
CAS1235311-55-3
Molecular FormulaC12H14N2O2S
Molecular Weight250.32
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CC(=O)NCC2=CC=CO2
InChIInChI=1S/C12H14N2O2S/c1-8-11(17-9(2)14-8)6-12(15)13-7-10-4-3-5-16-10/h3-5H,6-7H2,1-2H3,(H,13,15)
InChIKeyGURINEXOBOKOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1235311-55-3): Procurement-Relevant Identity for Thiazole-Furan Acetamide R&D


2-(2,4-Dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1235311-55-3) is a synthetic, dual-heterocyclic small molecule (MF: C₁₂H₁₄N₂O₂S; MW: 250.32 g/mol) that fuses a 2,4-dimethylthiazole core with a furan-2-ylmethyl moiety via an acetamide linker. This compound belongs to the broader class of thiazole-acetamide hybrids, a privileged scaffold in medicinal chemistry frequently explored for cholinesterase inhibition, antimicrobial activity, and kinase modulation [1]. Commercially, it is primarily supplied as a research-grade building block by vendors such as Leyan (Shanghai Haohong Biomedical) at a certified purity of 98% (product code: 2208480), with batch-specific purity verification recommended upon procurement .

Why Generic Substitution Fails for 2-(2,4-Dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide in Structure-Activity Programs


Compounds within the 2-(2,4-dimethylthiazol-5-yl)acetamide series cannot be interchanged without significant risk of altering pharmacological outcomes, because discrete modifications to the amide substituent produce divergent biological profiles. A systematic investigation of a related thiazole-acetamide series revealed that varying the terminal aryl/heteroaryl group yielded a approximately 30-fold difference in AChE potency among analogs (IC₅₀ ranging from 3.14 μM to >100 μM) [1]. In the specific case of CAS 1235311-55-3, the furan-2-ylmethyl substituent provides a unique combination of hydrogen-bonding capacity (furan oxygen), π-stacking potential, and conformational flexibility (rotatable bonds = 4) that is absent in close analogs bearing cyclohexyl, benzothiazolyl, or pyridinylmethyl groups—each of which will engage distinct pharmacophoric interactions . Furthermore, within furan-thiazole hybrid chemotypes, even subtle electronic variations (e.g., trifluoromethoxy vs. methyl substitution) have been shown to modulate antibacterial inhibition zones from negligible to 19 mm against S. aureus, underscoring that the precise substituent identity is a critical determinant of bioactivity and cannot be assumed transferable [2].

Quantitative Differentiation Evidence for 2-(2,4-Dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide Relative to Structural Analogs


Physicochemical Differentiation: Furan Oxygen Drives Superior Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count vs. Cyclohexyl and Benzothiazolyl Analogs

CAS 1235311-55-3 exhibits a computed TPSA of 55.13 Ų and a hydrogen-bond acceptor count (H_Acceptors) of 4, directly attributable to the furan oxygen atom, as documented in the supplier's calculated properties . In contrast, its closest available structural analog, N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide (CAS 1234910-57-6, MF: C₁₃H₂₀N₂OS, MW: 252.38), possesses only 3 hydrogen-bond acceptors (thiazole N, thiazole S, amide carbonyl) and lacks the ether oxygen, yielding a lower computed TPSA. For CNS-targeted programs—where the thiazole-acetamide series has been evaluated for Alzheimer's disease applications—TPSA values below 60–70 Ų are known to favor blood-brain barrier penetration, while values significantly below 50 Ų may reduce solubility [1]. Therefore, the furan-bearing compound occupies a distinct, intermediate TPSA window compared to the lower-TPSA cyclohexyl analog, making the choice between these two compounds consequential for balancing CNS penetration and aqueous solubility in lead optimization [1].

Physicochemical profiling Drug-likeness ADME prediction

Stoichiometric Purity Benchmarking: 98% Certified Purity with Batch-Specific Verification Reduces Procurement Risk Relative to Unspecified-Purity Analogs

The target compound is commercially available from Leyan with a certified purity specification of 98% (product no. 2208480), with explicit caveat that actual purity may vary batch-to-batch and end-users should verify . Among the closest structural analogs, N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide (CAS 1234910-57-6) and N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide (CAS 1234895-07-8) are listed on Chemsrc without purity specifications, indicating undocumented batch quality . For procurement decisions in SAR campaigns, a defined purity benchmark reduces the likelihood that observed differential bioactivity arises from impurities rather than genuine structure-activity relationships.

Compound procurement Purity specification Reproducibility assurance

Class-Level Evidence: Thiazole-Acetamide Cholinesterase Inhibition SAR Demonstrates Substituent-Dependent Potency with 30-Fold Variation Across Analogs

In a published series of thiazole-acetamide derivatives evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, compound 6d achieved an AChE IC₅₀ of 3.14 ± 0.16 μM with a BChE selectivity index of 2.94, whereas other analogs in the same series exhibited significantly weaker or negligible inhibition [1]. Although CAS 1235311-55-3 was not directly tested in this study, the data demonstrate that within the thiazole-acetamide class, the identity of the amide substituent is a decisive determinant of cholinesterase inhibitory potency, with >30-fold variation observed. A structurally related sub-series of 5-hydroxymethylfuran-incorporated thiazole-based furan derivatives showed AChE IC₅₀ values ranging from 21.105 to 86.625 μM and K_I values between 14.511 ± 1.122 and 59.558 ± 4.823 μM, further confirming that furan placement and substitution pattern critically modulate enzyme inhibition [2]. Current evidence is limited: no direct IC₅₀ data for CAS 1235311-55-3 against AChE or BChE were identified in publicly available literature. Researchers should commission head-to-head screening before selecting this compound for cholinesterase programs over analogs with known IC₅₀ values.

Cholinesterase inhibition Alzheimer's disease Structure-activity relationship

Class-Level Evidence: Furan-Thiazole Hybrids Exhibit Substituent-Dependent Antibacterial Activity; Trifluoromethoxy Substitution Elicits Inhibition Zones Up to 19 mm

In a panel of furan-thiazole hydrazone derivatives tested against Staphylococcus aureus and Escherichia coli, compound 4g bearing a trifluoromethoxy substituent produced inhibition zones of 19 mm (S. aureus) and 17 mm (E. coli), while other derivatives in the same series bearing different substituents produced markedly weaker or undetectable zones of inhibition [1]. Separately, thiazole derivatives containing imidazole and furan scaffolds demonstrated inhibition zones of 28 mm and 27 mm against S. aureus and E. coli respectively (compound 3a) [2]. These data collectively establish that the antibacterial phenotype of furan-thiazole hybrids is substituent-specific and cannot be inferred from scaffold identity alone. No direct antibacterial MIC or zone-of-inhibition data for CAS 1235311-55-3 were identified in publicly available literature. Researchers pursuing antibacterial applications should commission comparative screening against the above benchmarks.

Antibacterial screening Furan-thiazole hybrids Substituent SAR

Direct Structural Comparator Differentiation: Furan-2-ylmethyl vs. Thiophen-2-ylmethyl vs. Cyclohexyl Amide Substituents—Electronic and Steric Consequences

CAS 1235311-55-3 features a furan-2-ylmethyl group at the amide nitrogen, which provides one oxygen heteroatom capable of serving as a hydrogen-bond acceptor. The closest commercially available structural analogs include 2-(2,4-dimethylthiazol-5-yl)-N-(thiophen-2-ylmethyl)acetamide (thiophene replaces furan; sulfur is a weaker H-bond acceptor than oxygen) and N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide (CAS 1234910-57-6; fully saturated cyclohexyl ring, no heteroatom for H-bonding, and substantially greater steric bulk). In kinase inhibitor programs where thiazole-acetamide scaffolds have been deployed, the presence and identity of a heteroatom at the terminal substituent position can modulate kinase selectivity profiles by differential engagement of the hinge region or solvent-exposed channel residues [1][2]. The computed LogP of 2.21 for CAS 1235311-55-3 (Leyan datasheet) is intermediate between that expected for the more lipophilic cyclohexyl analog (estimated LogP > 3.0) and a more polar pyridinylmethyl analog, providing a tunable lipophilicity window for programs requiring balanced ADME properties.

Heterocyclic SAR Pharmacophore design Medicinal chemistry

Vendor Certification and Supply Chain Integrity: Leyan-Validated Product with Verified CAS Registry vs. Unverified Analog Listings

CAS 1235311-55-3 is supplied by Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.), a commercial research chemical supplier that provides a verified CAS registry entry (1235311-55-3), a defined SMILES string (O=C(NCC=1OC=CC1)CC=2SC(=NC2C)C), and batch-level purity documentation (98% nominal with inter-batch variation caveat) . This represents a higher level of procurement documentation than what is available for several structural analogs: N-cyclohexyl-2-(2,4-dimethylthiazol-5-yl)acetamide (CAS 1234910-57-6) and N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide (CAS 1234895-07-8) are listed on Chemsrc with basic identifiers only and without purity specifications . For laboratories operating under quality management systems (e.g., ISO 9001, GLP), the availability of a vendor-certified purity specification with batch traceability is a procurement prerequisite that the target compound satisfies while several analogs do not.

Supply chain integrity Vendor qualification CAS registry verification

Evidence-Backed Application Scenarios for 2-(2,4-Dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide (CAS 1235311-55-3)


CNS Drug Discovery: Alzheimer's Disease Cholinesterase Inhibitor Lead Optimization Using Furan-Thiazole Acetamide Scaffolds

The thiazole-acetamide scaffold has demonstrated validated acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity across multiple published series, with potency modulated by the amide substituent identity [1][2]. CAS 1235311-55-3, with its intermediate TPSA (55.13 Ų) and moderate lipophilicity (LogP 2.21), occupies a physicochemical window consistent with CNS drug-likeness [3]. Researchers pursuing Alzheimer's disease programs may procure this compound for head-to-head cholinesterase inhibition screening against literature benchmarks (e.g., thiazole-acetamide 6d, AChE IC₅₀ = 3.14 μM) to determine whether the furan-2-ylmethyl substituent confers potency or selectivity advantages over published analogs [1].

Antimicrobial Resistance Programs: Furan-Thiazole Hybrid Screening Against Gram-Positive and Gram-Negative Pathogens

Furan-thiazole hybrids have demonstrated substituent-dependent antibacterial activity against Staphylococcus aureus (inhibition zones up to 28 mm) and Escherichia coli (up to 27 mm), with the furan moiety implicated in enhanced antibacterial potency relative to phenyl-containing analogs in certain series [4][5]. CAS 1235311-55-3 may be procured for exploratory antibacterial screening, with the understanding that no direct MIC or zone-of-inhibition data are currently available and that activity must be experimentally validated against the published comparator benchmarks [4].

Kinase Inhibitor Medicinal Chemistry: Hinge-Binding Scaffold with Tunable Amide Substituent Pharmacophore

Thiazole-acetamide derivatives have been deployed as kinase inhibitor scaffolds targeting MAPK8, MAPK14, LRRK2, and other kinases, with IC₅₀ values ranging from nanomolar to micromolar depending on substituent optimization [6][7]. The furan-2-ylmethyl group in CAS 1235311-55-3 offers a hydrogen-bond-accepting oxygen atom at the terminal position that may engage solvent-exposed regions or allosteric pockets adjacent to the ATP-binding site—an interaction not available with the cyclohexyl (no heteroatom) or thiophene (sulfur, weaker H-bond acceptor) analogs . Researchers may select this compound for kinase panel screening to evaluate whether the furan oxygen contributes to potency or selectivity relative to existing thiazole-acetamide kinase inhibitors.

Chemical Biology Tool Compound Procurement: Dual-Heterocyclic Probe with Defined Purity and Physicochemical Fingerprint

CAS 1235311-55-3 is commercially available at 98% certified purity from Leyan with a complete physicochemical fingerprint (MW: 250.32, TPSA: 55.13, LogP: 2.21, Rotatable_Bonds: 4, H_Acceptors: 4, H_Donors: 1) . The dual-heterocyclic architecture (thiazole + furan) provides two distinct pharmacophoric elements (sulfur-containing electron-deficient ring and oxygen-containing electron-rich ring) within a single low-molecular-weight framework, making it a versatile chemical biology probe for target identification campaigns requiring defined purity and well-characterized physicochemical properties.

Quote Request

Request a Quote for 2-(2,4-dimethylthiazol-5-yl)-N-(furan-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.